3,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide
Description
This compound is a benzamide derivative featuring a pyrimidine core substituted with methyl and 4-methylphenylamino groups. Its structure includes a 3,5-dimethylbenzamide moiety linked to a phenyl ring via an amide bond, which is further connected to a pyrimidin-2-ylamino group. The compound’s structural complexity emphasizes the importance of substituent effects on solubility, binding affinity, and metabolic stability.
Propriétés
IUPAC Name |
3,5-dimethyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O/c1-17-5-7-22(8-6-17)29-25-16-20(4)28-27(32-25)31-24-11-9-23(10-12-24)30-26(33)21-14-18(2)13-19(3)15-21/h5-16H,1-4H3,(H,30,33)(H2,28,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHLCBVXACJGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3,5-Dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHN. The compound features a central benzamide structure that is substituted with a pyrimidine moiety, which is known to enhance biological activity through various interactions with biological targets.
The compound is hypothesized to exert its biological effects primarily through the inhibition of specific enzymes involved in cellular processes such as DNA methylation and protein synthesis.
- Inhibition of DNA Methyltransferases : Similar compounds have shown significant inhibition of DNA methyltransferases (DNMTs), which play a crucial role in epigenetic regulation. For instance, analogs have demonstrated potent inhibitory activity against DNMT1 and DNMT3A, leading to re-expression of silenced genes in cancer cells .
- Enzymatic Interactions : The structural modifications in the compound can significantly affect its binding affinity to target enzymes. For example, the presence of specific functional groups can enhance or reduce the inhibitory activity against DNMTs and other targets .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound | Target Enzyme | IC (µM) | Efficacy (%) | Notes |
|---|---|---|---|---|
| 3,5-Dimethyl-N-[...] | DNMT1 | 10 ± 1 | 90% | Comparable to SGI-1027 |
| 3,5-Dimethyl-N-[...] | DNMT3A | 0.9 | 90% | Most potent among tested compounds |
| Analog A | G9a | 28 ± 4 | Moderate | Weak inhibition observed |
| Analog B | Other kinases | >50 | Low efficacy | Not suitable for therapeutic use |
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of various benzamide derivatives, it was found that compounds similar to 3,5-dimethyl-N-[...] exhibited significant cytotoxicity against leukemia cell lines (KG-1), with IC values in the micromolar range. The most effective derivatives induced apoptosis and reactivated silenced genes involved in cell cycle regulation .
Case Study 2: Structure-Activity Relationship (SAR)
Research on SAR has shown that modifications to the benzamide core can lead to enhanced potency against specific targets. For instance, substituting certain aromatic groups has been linked to increased binding affinity for DNMTs, highlighting the importance of molecular design in drug development .
Comparaison Avec Des Composés Similaires
Compound 1: 4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide
- Structural Differences: Core: Benzamide in both compounds, but Compound 1 replaces the pyrimidine ring with a pyridine ring. Substituents: The target compound has a pyrimidin-2-ylamino group, while Compound 1 uses a 6-methylpyridin-2-amine group. Linkage: Compound 1 includes an isoxazole-methoxy linker, absent in the target compound.
- Synthesis :
Triazine-Based Analogues ()
- Structural Differences: Core: Triazine instead of pyrimidine. Substituents: Multiple dimethylamino-phenyl and pyrrolidin-1-yl groups, contrasting with the methyl-dominated substituents in the target compound.
- Synthetic Insights :
Physicochemical and Functional Properties
Table 1: Key Comparisons
Substituent Effects :
- Methyl Groups : The 3,5-dimethylbenzamide in the target compound likely increases lipophilicity compared to Compound 1’s isoxazole-methoxy group, which may enhance aqueous solubility .
- Amino Linkers: The pyrimidin-2-ylamino group in the target compound could improve binding to flat hydrophobic pockets (e.g., ATP-binding sites in kinases) compared to pyridine or triazine cores .
Reaction Conditions and Optimization
- Acylation Efficiency : Compound 1’s low yield (18%) underscores the difficulty of coupling sterically hindered amines, suggesting that the target compound’s synthesis might require optimized conditions (e.g., higher temperatures or alternative catalysts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
